Neuroprotective Efficacy: Butylphthalide vs. Edaravone Dexborneol in Ischemic Stroke Models
In a direct head-to-head comparative study using a rat middle cerebral artery occlusion (MCAO) model, butylphthalide (NBP) demonstrated superior neuroprotective efficacy compared to edaravone dexborneol (Eda-Dex) [1]. NBP was more potent than Eda-Dex in alleviating cerebral infarction, reducing oxidative stress, and improving cerebral blood flow (CBF) [1]. Both agents significantly decreased neurological deficit scores and reduced cerebral infarct area; however, the magnitude of effect favored NBP across multiple outcome measures [1].
| Evidence Dimension | Cerebral infarct area reduction and oxidative stress alleviation |
|---|---|
| Target Compound Data | NBP significantly decreased neurological deficit score and reduced cerebral infarct area; suppressed NF-κB/iNOS pathway-mediated inflammation |
| Comparator Or Baseline | Edaravone dexborneol (Eda-Dex) — another approved neuroprotective agent for acute ischemic stroke in China |
| Quantified Difference | NBP was more potent than Eda-Dex in alleviating cerebral infarction and oxidative stress, and in improving CBF (quantitative magnitude not numerically reported in abstract; direction of effect consistently favored NBP) |
| Conditions | Rat MCAO ischemic stroke model; peritoneal drug administration; outcome measures included neurological deficit evaluation, CBF assays, cerebral infarct area quantification, ELISA, western blotting, and immunohistochemistry |
Why This Matters
For researchers selecting a neuroprotective reference compound for cerebral ischemia studies, these direct comparative data establish that butylphthalide offers superior infarct-reducing efficacy relative to a clinically relevant comparator in the same therapeutic class.
- [1] A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. European Journal of Pharmacology. 2023;950:175-186. View Source
